Home > Products > Screening Compounds P32408 > Glyoxalase I inhibitor
Glyoxalase I inhibitor - 221174-33-0

Glyoxalase I inhibitor

Catalog Number: EVT-254381
CAS Number: 221174-33-0
Molecular Formula: C21H30BrClN4O8S
Molecular Weight: 613.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glyoxalase I inhibitor is a potent Glyoxalase I inhibitor, candidate for anticancer agents.
Overview

Glyoxalase I inhibitors are compounds that target the enzyme glyoxalase I, a critical component of the glyoxalase system responsible for detoxifying reactive aldehydes, particularly methylglyoxal. This enzyme catalyzes the conversion of methylglyoxal into S-D-lactoylglutathione, which is further processed by glyoxalase II into harmless metabolites. Inhibition of glyoxalase I can lead to the accumulation of toxic metabolites, making these inhibitors of interest in cancer research and other therapeutic areas.

Source and Classification

Glyoxalase I inhibitors are classified as small molecule inhibitors. They can be derived from various sources, including natural products and synthetic compounds. The design and synthesis of these inhibitors often involve structure-based drug design techniques, utilizing computational methods to identify potential candidates from chemical databases. For instance, a recent study utilized pharmacophore modeling and three-dimensional quantitative structure-activity relationship analysis to identify potential glyoxalase I inhibitors from a commercial database containing over 90,000 compounds .

Synthesis Analysis

The synthesis of glyoxalase I inhibitors typically involves several methodologies:

  • Pharmacophore Modeling: This technique identifies the spatial arrangement of features necessary for biological activity. It helps in selecting compounds that fit the target enzyme's active site.
  • Docking Studies: Compounds are docked into the active sites of glyoxalase I to predict binding affinities and interactions. For example, robust docking was performed using the CDOCKER protocol within Discovery Studio on ligands containing zinc-binding groups .
  • Chemical Synthesis: Selected compounds undergo chemical synthesis, which may involve reactions such as asymmetric synthesis or Diels-Alder reactions to create specific structural features necessary for inhibition .
Molecular Structure Analysis

Glyoxalase I is a homodimeric enzyme composed of two identical monomers, each approximately 42 kDa in size and containing 184 amino acids. The enzyme's active site is characterized by a zinc atom that plays a crucial role in stabilizing reaction intermediates. The presence of positively charged residues (e.g., arginine and lysine) facilitates substrate binding within the active site .

Structural Data

  • Molecular Weight: Approximately 42 kDa per monomer.
  • Active Site Composition: Includes a zinc atom crucial for catalytic activity and hydrophobic pockets that accommodate substrate binding.
Chemical Reactions Analysis

The primary reaction catalyzed by glyoxalase I involves the conversion of methylglyoxal and reduced glutathione into S-D-lactoylglutathione. The reaction proceeds through several steps:

  1. Methylglyoxal reacts with reduced glutathione to form a hemithioacetal intermediate.
  2. This intermediate undergoes enzymatic conversion to S-D-lactoylglutathione.
  3. Glyoxalase II then hydrolyzes S-D-lactoylglutathione to produce D-lactate and regenerate reduced glutathione .

Inhibition of this pathway by glyoxalase I inhibitors leads to increased levels of methylglyoxal, resulting in cellular stress and potential apoptosis in cancer cells.

Mechanism of Action

Glyoxalase I inhibitors function by binding to the active site of the enzyme, preventing it from catalyzing its normal reaction with methylglyoxal. This inhibition results in:

  • Accumulation of methylglyoxal, which can induce cellular stress.
  • Activation of apoptotic pathways in cancer cells due to elevated levels of toxic metabolites .
  • Potential therapeutic effects against diseases associated with dicarbonyl stress, such as diabetes and cardiovascular diseases.
Physical and Chemical Properties Analysis

The physical and chemical properties of glyoxalase I inhibitors vary widely depending on their chemical structure. Common characteristics include:

  • Solubility: Many inhibitors are soluble in organic solvents (e.g., dimethyl sulfoxide) but may have limited aqueous solubility.
  • Stability: Stability can be influenced by functional groups present in the compound; some may degrade under physiological conditions.
  • Binding Affinity: The effectiveness as an inhibitor is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Recent studies reported IC50 values around 48 μM for certain synthesized compounds .
Applications

Glyoxalase I inhibitors have several scientific applications:

  • Cancer Therapy: By inhibiting glyoxalase I, these compounds can promote apoptosis in cancer cells through the accumulation of toxic metabolites .
  • Diabetes Research: They are being explored as potential treatments for type 2 diabetes by alleviating dicarbonyl stress associated with elevated levels of methylglyoxal .
  • Vascular Complications: These inhibitors may also play a role in preventing vascular complications related to diabetes by modulating glyoxalase system activity .
Introduction to the Glyoxalase System

Biochemical Role of Glyoxalase I in Methylglyoxal Detoxification

Glyoxalase I serves as the rate-limiting enzyme in MG detoxification. Its substrate, hemithioacetal, derives from the non-enzymatic reaction between MG and GSH. GLO1 catalyzes the isomerization of this adduct to S-d-lactoylglutathione, which GLO2 then cleaves. Without GLO1, intracellular MG concentrations rise exponentially, leading to:

  • Protein glycation: MG preferentially modifies arginine residues, forming hydroimidazolones (MG-H1, MG-H2, MG-H3), which impair protein function [2] [6].
  • DNA damage: MG reacts with deoxyguanosine to generate mutagenic adducts like N2-carboxyethyl-2'-deoxyguanosine (CEdG) [8].
  • Cellular dysfunction: Sustained MG elevation induces apoptosis, mitochondrial defects, and oxidative stress [5] [8].

Table 1: Consequences of Impaired GLO1 Activity in Cellular Systems

ConditionMG AccumulationPrimary DamageDisease Link
GLO1 inhibition2–5 fold increaseProtein carbonylation (MG-H1)Diabetic complications
GLO1 genetic knockdown>10 fold increaseDNA adducts (CEdG, MGdG)Cancer initiation
GSH depletion3–8 fold increaseImpaired redox balanceNeurodegeneration

In cancer, GLO1 is frequently overexpressed to counteract elevated MG from glycolytic hyperactivity (Warburg effect). Inhibiting GLO1 thus represents a strategy to exploit this metabolic vulnerability [5] [8]. For example, in leukemia and prostate cancer models, GLO1 suppression increased MG levels, causing selective cytotoxicity in tumor cells [1] [7].

Structural and Catalytic Mechanisms of Glyoxalase I

Glyoxalase I enzymes are metalloenzymes with distinct metal dependencies across species. Human GLO1 is a dimeric Zn²⁺-dependent enzyme (molecular mass 42 kDa), while bacterial isoforms (e.g., E. coli) typically utilize Ni²⁺ or Co²⁺ [9] [10]. The active site contains two metal-binding domains:

  • Zinc coordination sphere: Comprises Gln-33, Glu-99, His-126, Glu-172, and two water molecules [9].
  • Substrate-binding pocket: Accommodates both R- and S-enantiomers of hemithioacetal through asymmetric residues [9].

Catalysis proceeds via base-assisted proton transfer:

  • Proton abstraction: Glu-172 (for S-substrate) or Glu-99 (for R-substrate) removes a proton from hemithioacetal’s C1 atom.
  • Enediol intermediate: The resulting anion rearranges to an enediolate transition state.
  • Ketonization: Reprotonation at C2 yields S-d-lactoylglutathione [9] [10].

Table 2: Active Site Metal Dependencies in GLO1 Isoforms

SpeciesMetal CofactorKey LigandsCatalytic Efficiency (kcat/KM)
HumanZn²⁺Gln33, Glu99, His126, Glu1721.2 × 10⁵ M⁻¹s⁻¹
E. coliNi²⁺His5, Glu56, His74, Glu1228.7 × 10⁴ M⁻¹s⁻¹
Pseudomonas putidaCo²⁺His/His/Glu triad5.3 × 10⁴ M⁻¹s⁻¹

Inhibitor design leverages this mechanism: Competitive inhibitors (e.g., Glyoxalase I inhibitor free base, HY-15167A) mimic the enediolate transition state or chelate active-site metals. Crystal structures reveal that such compounds displace water molecules in the metal coordination shell, blocking substrate access [1] [9].

Evolutionary Conservation and Isoform Diversity

GLO1 enzymes are phylogenetically conserved across all domains of life, underscoring their role in fundamental metabolism. Gene duplication events have generated multiple isoforms, particularly in plants and mammals:

  • Brassica rapa: 17 BrGLYI genes (BrGLYI1–BrGLYI17), with BrGLYI13 implicated in stress responses and pollination [10].
  • Arabidopsis thaliana: 11 isoforms, including AtGLYI3, whose knockout reduces silique development and seed yield [10].
  • Humans: A single major isoform, though splice variants exist in specific tissues [8].

Functional diversification is evident:

  • Stress adaptation: Plant GLYI genes (e.g., BrGLYI13) are upregulated under drought or cold stress to mitigate MG toxicity.
  • Pollination: In Brassica napus, GLO1 degradation by the E3 ligase ARC1 enforces self-incompatibility; its overexpression breaks this barrier [10].
  • Disease modulation: Human GLO1 copy-number variations influence susceptibility to diabetes complications and anxiety disorders [6] [8].

Table 3: Evolutionarily Conserved Functions of GLO1 Across Species

OrganismIsoformsKey Physiological RoleImpact of Perturbation
Homo sapiens1 (major)MG detoxification in cytosol↑ MG → AGEs → diabetic complications
Brassica rapa17Stress response, pollination↓ Fertility in BrGLYI13 mutants
Caenorhabditis elegans2Longevity regulation40% lifespan reduction in RNAi knockdown
Saccharomyces cerevisiae1Glycolytic flux control↑ Ethylglyoxal sensitivity

The subcellular localization of GLO1 also varies: Most isoforms are cytosolic, but mitochondrial and nuclear forms occur in cancer cells, suggesting compartment-specific roles in stress defense [5] [8].

Properties

CAS Number

221174-33-0

Product Name

Glyoxalase I inhibitor

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride

Molecular Formula

C21H30BrClN4O8S

Molecular Weight

613.9 g/mol

InChI

InChI=1S/C21H29BrN4O8S.ClH/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14;/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27);1H/t15-,16-;/m0./s1

InChI Key

HFQRZRCYYQCUIG-MOGJOVFKSA-N

SMILES

CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N.Cl

Synonyms

ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate hydrochloride

Canonical SMILES

CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N.Cl

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.